

# Validating Allylcyclohexylamine: A Comparative Analysis of $^1\text{H}$ and $^{13}\text{C}$ NMR Data

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## Compound of Interest

Compound Name: Allylcyclohexylamine

Cat. No.: B145648

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For researchers, scientists, and professionals in drug development, rigorous structural confirmation of synthesized compounds is paramount. This guide provides a comparative analysis of  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) data for **allylcyclohexylamine**, alongside its structural precursor, cyclohexylamine, to support its validation. Detailed experimental protocols and visual representations of spectral correlations and workflows are included to facilitate a comprehensive understanding.

## Comparative NMR Data Analysis

The structural identity of **allylcyclohexylamine** is confirmed by the presence of specific signals in both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra that are absent in the spectra of its parent amine, cyclohexylamine. The key differentiating features are the signals corresponding to the allyl group's vinyl and methylene protons and carbons.

### $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum of **allylcyclohexylamine** retains the characteristic signals of the cyclohexyl ring, while introducing distinct peaks for the N-allyl substituent.

Assignment	Allylcyclohexylamine Chemical Shift (ppm)	Cyclohexylamine Chemical Shift (ppm)	Multiplicity	Integration
-CH=CH <sub>2</sub>	5.85 - 5.75	-	m	1H
-CH=CH <sub>2</sub>	5.15 - 5.05	-	m	2H
-NCH <sub>2</sub> -	3.15	-	d	2H
Cyclohexyl-H1	2.45	2.62	m	1H
Cyclohexyl-H (axial)	1.80 - 1.60	1.97 - 1.44	m	5H
Cyclohexyl-H (equatorial)	1.30 - 1.00	1.44 - 0.72	m	5H
-NH-	1.40	1.18	s (br)	1H

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data for cyclohexylamine is presented for comparative purposes.

## <sup>13</sup>C NMR Data

The introduction of the allyl group results in additional signals in the <sup>13</sup>C NMR spectrum of **allylcyclohexylamine**, particularly in the sp<sup>2</sup> hybridized region.

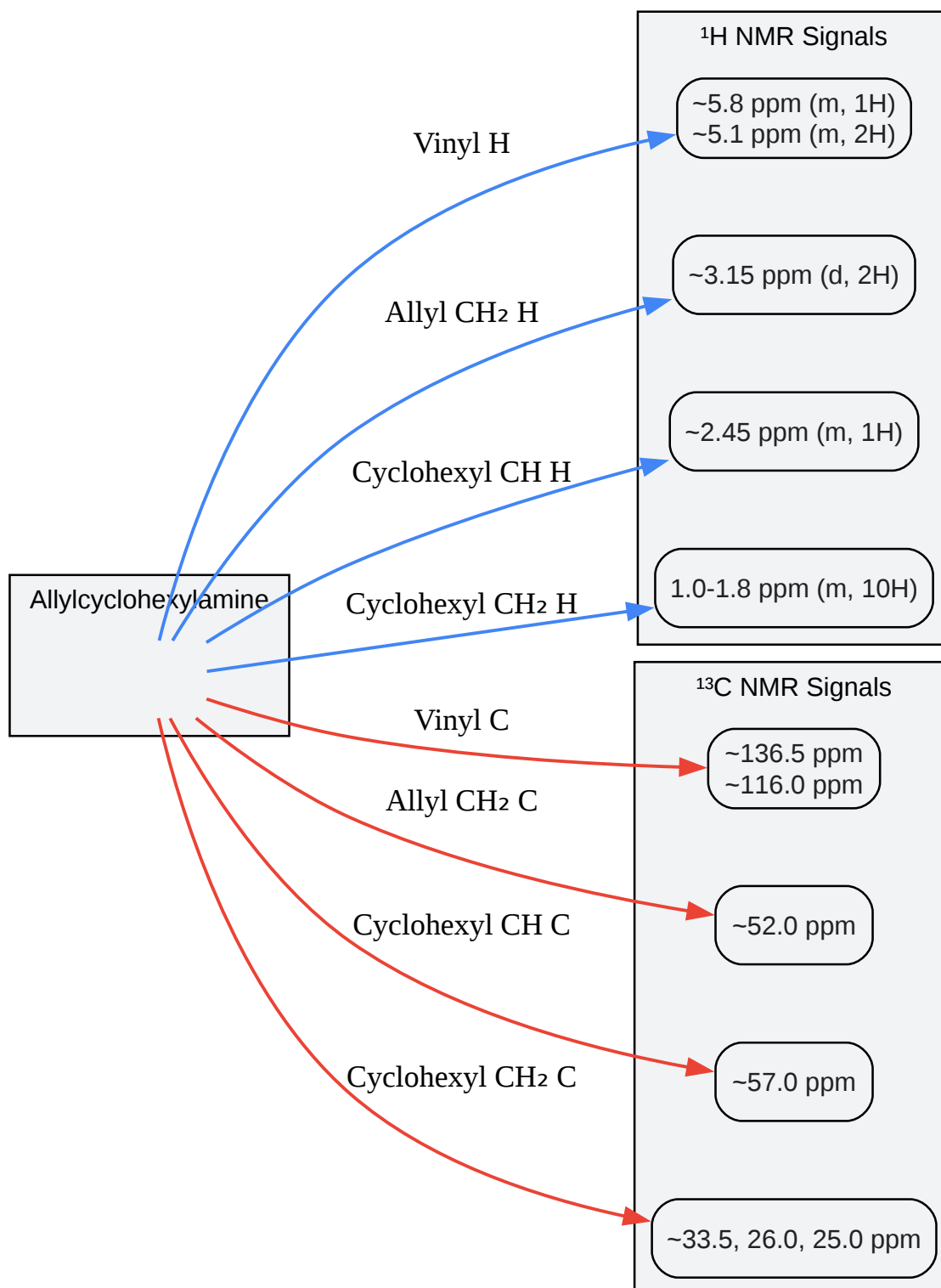
Assignment	Allylcyclohexylamine Chemical Shift (ppm)	Cyclohexylamine Chemical Shift (ppm)
-CH=CH <sub>2</sub>	136.5	-
-CH=CH <sub>2</sub>	116.0	-
-NCH <sub>2</sub> -	52.0	-
Cyclohexyl-C1	57.0	50.9
Cyclohexyl-C2,6	33.5	37.0
Cyclohexyl-C3,5	26.0	25.6
Cyclohexyl-C4	25.0	25.3

Note: The provided <sup>13</sup>C NMR data for **allylcyclohexylamine** is based on available spectral databases. Data for cyclohexylamine is included for comparison.

## Visualizing Structure-Spectra Relationships

The following diagram illustrates the correlation between the chemical structure of **allylcyclohexylamine** and its expected NMR signals.

## Allylcyclohexylamine Structure-NMR Correlation

[Click to download full resolution via product page](#)Caption: Correlation of **Allylcyclohexylamine** structure with its <sup>1</sup>H and <sup>13</sup>C NMR signals.

## Experimental Protocols

The following provides a general methodology for the acquisition of  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for the validation of **allylcyclohexylamine**.

### Sample Preparation:

- Dissolve approximately 5-10 mg of the **allylcyclohexylamine** sample in 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

### $^1\text{H}$ NMR Spectroscopy:

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Pulse Program: Standard single-pulse sequence.
- Acquisition Parameters:
  - Number of scans: 16-64 (signal-to-noise dependent).
  - Relaxation delay: 1-2 seconds.
  - Acquisition time: 2-4 seconds.
  - Spectral width: -2 to 12 ppm.
- Processing: Fourier transformation, phase correction, and baseline correction.

### $^{13}\text{C}$ NMR Spectroscopy:

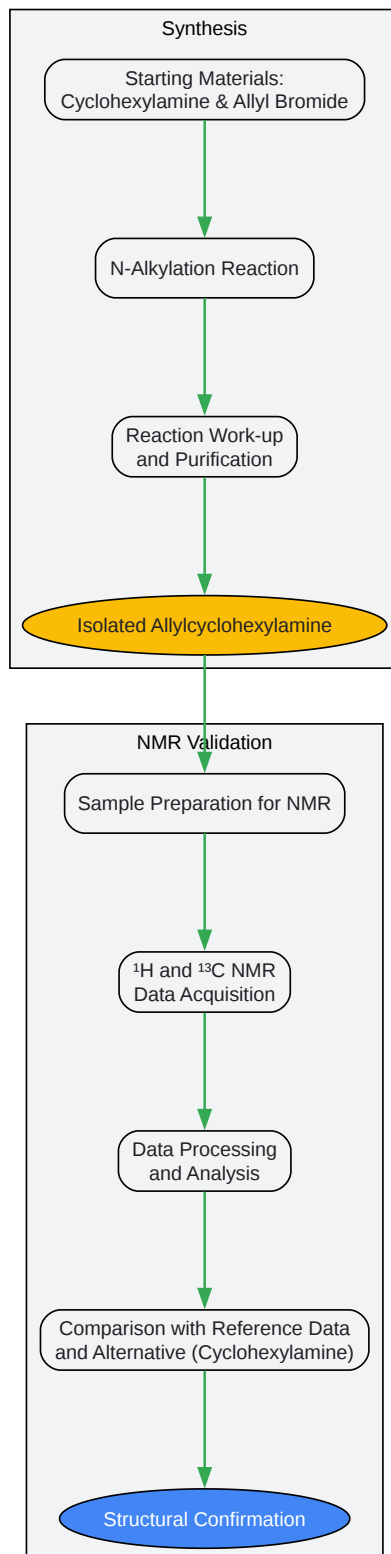
- Spectrometer: 100 MHz or higher (corresponding to the  $^1\text{H}$  frequency).
- Pulse Program: Proton-decoupled single-pulse sequence.

- Acquisition Parameters:
  - Number of scans: 1024 or more (due to the low natural abundance of  $^{13}\text{C}$ ).
  - Relaxation delay: 2-5 seconds.
  - Acquisition time: 1-2 seconds.
  - Spectral width: 0 to 160 ppm.
- Processing: Fourier transformation with exponential multiplication (line broadening of 1-2 Hz), phase correction, and baseline correction.

## Experimental and Validation Workflow

The logical workflow for the synthesis and subsequent NMR validation of **allylcyclohexylamine** is depicted below.

## Workflow for Allylcyclohexylamine Synthesis and NMR Validation



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Caption: Logical workflow from synthesis to NMR-based structural validation.

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